(2E)-3-(CYANOSULFANYL)-1-PHENYLPROP-2-EN-1-ONE
Overview
Description
(2E)-3-(CYANOSULFANYL)-1-PHENYLPROP-2-EN-1-ONE is an organic compound with a unique structure that includes a cyanosulfanyl group attached to a phenylprop-2-en-1-one backbone
Preparation Methods
The synthesis of (2E)-3-(CYANOSULFANYL)-1-PHENYLPROP-2-EN-1-ONE typically involves the reaction of a phenylprop-2-en-1-one derivative with a cyanosulfanyl reagent under specific conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic addition of the cyanosulfanyl group to the phenylprop-2-en-1-one backbone. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
(2E)-3-(CYANOSULFANYL)-1-PHENYLPROP-2-EN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanosulfanyl group to other functional groups such as thiols or amines.
Substitution: The cyanosulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(2E)-3-(CYANOSULFANYL)-1-PHENYLPROP-2-EN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (2E)-3-(CYANOSULFANYL)-1-PHENYLPROP-2-EN-1-ONE exerts its effects involves its interaction with specific molecular targets. The cyanosulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
(2E)-3-(CYANOSULFANYL)-1-PHENYLPROP-2-EN-1-ONE can be compared with similar compounds such as:
(2E)-3-(MERCAPTOSULFANYL)-1-PHENYLPROP-2-EN-1-ONE: Similar structure but with a mercaptosulfanyl group instead of a cyanosulfanyl group.
(2E)-3-(AMINOSULFANYL)-1-PHENYLPROP-2-EN-1-ONE: Contains an aminosulfanyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its cyanosulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
[(E)-3-oxo-3-phenylprop-1-enyl] thiocyanate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c11-8-13-7-6-10(12)9-4-2-1-3-5-9/h1-7H/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWGYKSVRDSZSJ-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CSC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/SC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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